

Initial discovery and characterization of substituted indole-2-carbaldehydes.

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Compound of Interest

Compound Name: *1,5-dimethyl-1H-indole-2-carbaldehyde*

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An In-depth Technical Guide to the Initial Discovery and Characterization of Substituted Indole-2-carbaldehydes

Introduction

Indole-2-carbaldehydes are a class of heterocyclic organic compounds that feature an indole ring system substituted with a formyl (-CHO) group at the second position. These molecules serve as crucial and versatile building blocks in medicinal and organic chemistry. Their unique structural and electronic properties make them valuable precursors for the synthesis of a wide array of more complex molecules, including natural products, pharmaceuticals, and functional materials. The indole scaffold itself is a prominent feature in numerous biologically active compounds, and the reactivity of the aldehyde group at the C2 position allows for diverse chemical transformations.^{[1][2]} This guide provides a comprehensive overview of the initial discovery, synthesis, and physicochemical and biological characterization of substituted indole-2-carbaldehydes, tailored for researchers and professionals in drug development.

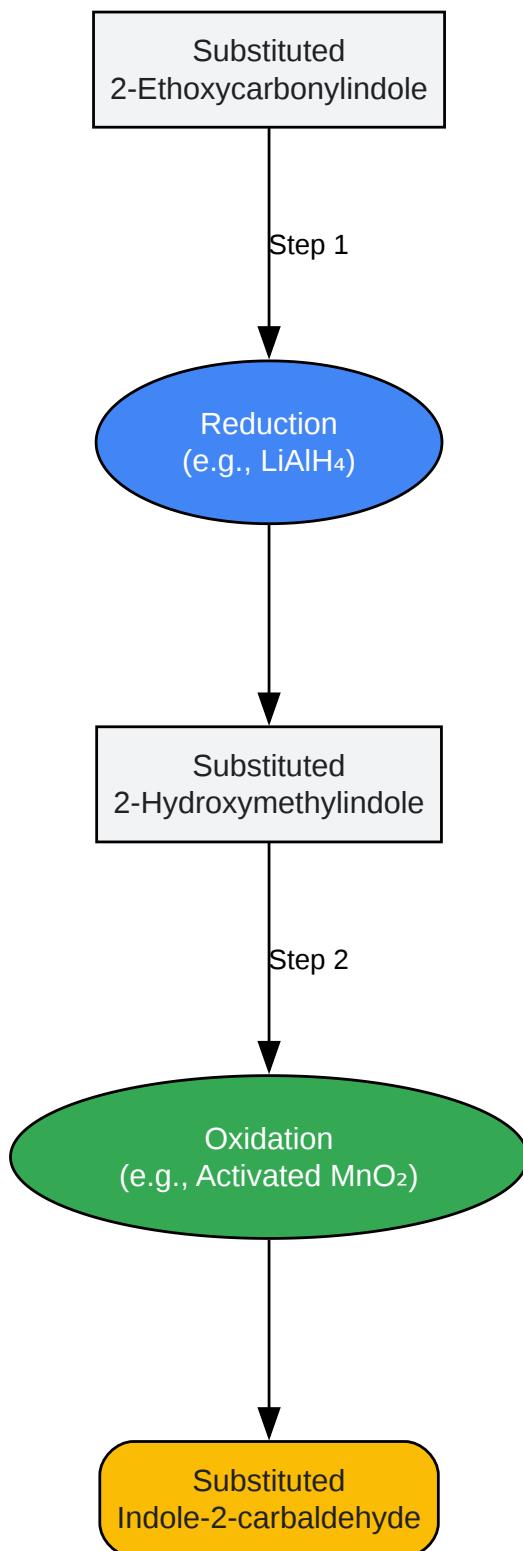
Initial Discovery and Synthetic Methodologies

The direct formylation of the indole nucleus typically occurs at the electron-rich C3 position, particularly under electrophilic substitution conditions like the Vilsmeier-Haack or Reimer-Tiemann reactions.^{[3][4][5]} Therefore, the synthesis of indole-2-carbaldehydes often requires multi-step strategies that circumvent this inherent reactivity.

Key Synthetic Approaches

- Oxidation of 2-Hydroxymethylindoles: A reliable and common method for preparing indole-2-carbaldehydes involves the oxidation of the corresponding 2-hydroxymethylindoles. The precursor alcohols are typically synthesized by the reduction of 2-ethoxycarbonylindoles using a reducing agent like lithium aluminum hydride (LiAlH_4). The subsequent oxidation to the aldehyde is efficiently achieved using activated manganese dioxide (MnO_2).^[6] This two-step process provides good yields and is applicable to various substituted indoles.
- McFadyen-Stevens Reaction: This method also utilizes 2-ethoxycarbonylindoles as starting materials. It provides an alternative route to the corresponding aldehydes and has been compared with the oxidation method for its efficacy.^[6]
- Vilsmeier-Haack and Reimer-Tiemann Reactions: While these reactions are standard for C3 formylation, their application for generating C2 aldehydes is less direct.^{[3][7][8]} The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (formed from DMF and POCl_3), strongly favors the C3 position in unsubstituted indoles.^[3] Similarly, the Reimer-Tiemann reaction, which uses chloroform in a basic solution to generate dichlorocarbene, is also selective for other positions on aromatic rings.^{[4][7][9]} However, in substrates where the C3 position is blocked, formylation may be directed to other positions, including C2, though this is less common.

General Synthetic Workflow for Indole-2-carbaldehydes

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Caption: A typical workflow for synthesizing indole-2-carbaldehydes.

Physicochemical Characterization

Once synthesized, the identity, purity, and structure of substituted indole-2-carbaldehydes are confirmed using a suite of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for structural elucidation. The aldehydic proton typically appears as a distinct singlet in the ^1H NMR spectrum around δ 9.8-10.0 ppm.[10] The signals from the aromatic protons on the indole ring provide information about the substitution pattern.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around $1650\text{-}1700\text{ cm}^{-1}$ is characteristic of the C=O stretch of the aldehyde group. The N-H stretch of the indole ring is also observable.
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and confirm its elemental composition, often through high-resolution mass spectrometry (HRMS).[11][12]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore gives rise to characteristic absorption bands, which can be influenced by the nature and position of substituents.[13]
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compounds. A single peak in the chromatogram is indicative of a pure substance.[10]

Biological Characterization and Applications

Substituted indole-2-carbaldehydes and their derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[2] The characterization of these compounds often extends to evaluating their efficacy in various biological assays.

- Antiviral Activity: Derivatives of indole-2-carboxylic acid (which can be synthesized from the corresponding aldehyde) have been identified as potent inhibitors of the HIV-1 integrase enzyme, a key target in antiretroviral therapy.[14][15][16] Structural optimizations have led to compounds with significant inhibitory effects.[16]

- Anticancer Activity: Indole-based compounds, including derivatives of indole-2-carboxamides and carbohydrazides, have demonstrated promising antiproliferative and anti-angiogenic activities.[17] Some derivatives have shown potent cytotoxic effects against various cancer cell lines and have been investigated as dual inhibitors of targets like EGFR and CDK2.[18]
- Enzyme Inhibition: Substituted indole derivatives have been developed as selective inhibitors for enzymes such as aldehyde dehydrogenases (ALDH), which are implicated in cancer and other diseases.[19]
- Antiplatelet Activity: Certain N-substituted indole carbohydrazide derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation.[20]

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Caption: The mechanism for the Vilsmeier-Haack formylation of indole.

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted indole-2-carbaldehydes and their derivatives.

Table 1: Synthesis Yields of Indole-carbaldehydes

Precursor	Reaction	Product	Yield (%)	Reference
Indole	Vilsmeier-Haack	Indole-3-carbaldehyde	97	[5]
4-Methylindole	Vilsmeier-Haack	4-Methylindole-3-carbaldehyde	90	[3]
2-Methylindole	Vilsmeier-Haack	1-Formyl-3-methylindole	71	[3]
2-Methylindole	Vilsmeier-Haack	2-Formyl-3-methylindole	22.5	[3]

Note: The Vilsmeier-Haack reaction predominantly yields the C3-formylated product. The C2-formylated product is minor unless the C3 position is blocked.

Table 2: Spectroscopic Data for Representative Indole-carbaldehydes

Compound	¹ H NMR (δ , ppm) Aldehydic H	IR (cm^{-1}) C=O Stretch	Reference
Indole-3-carbaldehyde	~9.80	~1660	[10]
N'-(3-chlorobenzylidene)-1H-indole-3-carbohydrazide	-	1635	[20]
N'-(2-fluorobenzylidene)-1H-indole-2-carbohydrazide	-	1643	[20]

Table 3: Biological Activity of Indole Derivatives

Compound Class	Target/Assay	Activity (IC ₅₀ / GI ₅₀)	Reference
Indole-2-carboxylic acid deriv. (17a)	HIV-1 Integrase	IC ₅₀ = 3.11 μM	[15]
Indole-2-carboxylic acid deriv. (20a)	HIV-1 Integrase	IC ₅₀ = 0.13 μM	[16]
Indole-2-carbohydrazide deriv. (24f)	HCT116 Cancer Cell Line	GI ₅₀ = 8.1 μM	[17]
Indole-2-carbohydrazide deriv. (24f)	SW480 Cancer Cell Line	GI ₅₀ = 7.9 μM	[17]
Indole-2-carboxamide deriv. (5h)	CDK2 Enzyme	IC ₅₀ = 11 nM	[18]

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